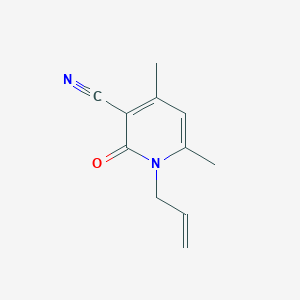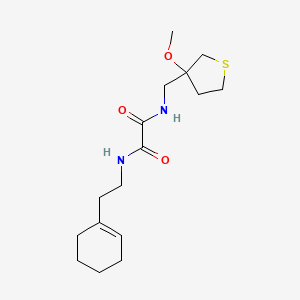
4-(Bromomethyl)oxolan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-(Bromomethyl)oxolan-2-one” is a chemical compound with the CAS Number: 158465-94-2 . It has a molecular weight of 179.01 and its IUPAC name is 4-(bromomethyl)dihydro-2(3H)-furanone .
Molecular Structure Analysis
The InChI code for “4-(Bromomethyl)oxolan-2-one” is 1S/C5H7BrO2/c6-2-4-1-5(7)8-3-4/h4H,1-3H2 . This code provides a standard way to encode the compound’s molecular structure.Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
- Facile Synthesis and High-Spin Cationic States : A study by Ito et al. (2002) details the synthesis of dimer and trimer forms of all-para-brominated poly(N-phenyl-m-aniline)s. Their research includes an analysis of the redox properties and confirms the possibility of oxidizing these compounds into dications with triplet spin-multiplicity (Ito et al., 2002).
Chemical Reactions and Mechanisms
- Novel Rearrangement Mechanisms : Alliot, Gravel, and Doris (2013) reported a novel rearrangement of 2-bromo-1-(bromomethyl)ethyl esters into 2-oxopropyl derivatives, highlighting the role of a transient dioxolane intermediate in this transformation (Alliot, Gravel, & Doris, 2013).
Catalysis and Polymer Synthesis
- Bimetallic Aluminum(salen) Complex for Synthesis : Clegg et al. (2010) explored the use of a bimetallic aluminum(salen) complex for synthesizing 1,3-oxathiolane-2-thiones and 1,3-dithiolane-2-thiones, offering insights into the kinetics and mechanism of this synthesis (Clegg, Harrington, North, & Villuendas, 2010).
Biochemical Applications
- Spin-Labeling in Proteins : Schmidt and Kuntz (1984) utilized a derivative of 4-(Bromomethyl)oxolan-2-one for spin-labeling in proteins, specifically in hen egg lysozyme, to make accurate distance measurements (Schmidt & Kuntz, 1984).
- Inhibition of α-Chymotrypsin : Kim and Ryoo (1995) found that (3R,4S)-3-Benzyl-4-(bromomethyl)oxetan-2-one acts as a fast-acting alternate substrate inhibitor for α-chymotrypsin (Kim & Ryoo, 1995).
Coordination Chemistry and Heterocyclic Compounds
- Coordination Chemistry of Oxazoline Ligands : Gómez, Muller, and Rocamora (1999) discussed the transition metal coordination chemistry of oxazolines, which include derivatives of 4-(Bromomethyl)oxolan-2-one (Gómez, Muller, & Rocamora, 1999).
Herbicide Development
- Herbicidal 4-Hydroxyphenylpyruvate Dioxygenase Inhibitors : Wang et al. (2016) synthesized and evaluated a series of 2-(aryloxyacetyl)cyclohexane-1,3-diones as herbicides, showcasing the potential application of these compounds in agriculture (Wang et al., 2016).
Wirkmechanismus
Eigenschaften
IUPAC Name |
4-(bromomethyl)oxolan-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BrO2/c6-2-4-1-5(7)8-3-4/h4H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIWABXYBFHMJFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(COC1=O)CBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
158465-94-2 |
Source


|
| Record name | 4-(bromomethyl)oxolan-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

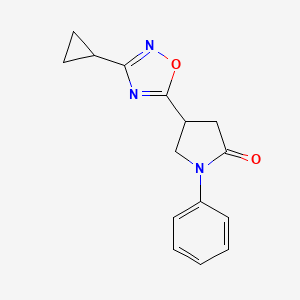
![5-[2-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-2,3-dihydro-1H-1,5-benzodiazepin-4-yl]-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione](/img/structure/B2956157.png)

![7-tert-butyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2956159.png)
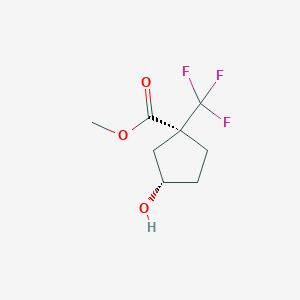
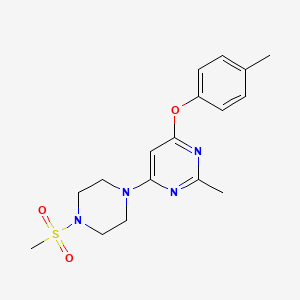

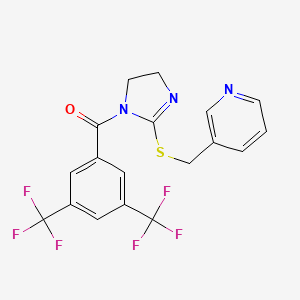
![methyl [3,7-dimethyl-2,6-dioxo-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-2,3,6,7-tetrahydro-1H-purin-1-yl]acetate](/img/structure/B2956171.png)

![1-(2-Bromobenzoyl)-3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine](/img/structure/B2956173.png)
![2-[1-(2,3-dimethylphenyl)imidazol-2-yl]sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2956174.png)
